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molecular formula C12H14ClNO2 B8348837 tert-Butyl 2-chloro-6-vinylisonicotinate

tert-Butyl 2-chloro-6-vinylisonicotinate

Cat. No. B8348837
M. Wt: 239.70 g/mol
InChI Key: SPJXFBRCIGPSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598209B2

Procedure details

To a solution of tert-butyl 2,6-dichloroisonicotinate (11.0 g, 44.3 mmol) in THF (200 mL) were added potassium vinyltrifluoroborate (7.1 g, 53.2 mmol), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.97 g, 1.33 mmol) and triethylamine (9.3 mL, 66.5 mmol). The mixture was heated to 65° C. After 1 h, saturated aqueous sodium bicarbonate was added and the mixture was extracted with ethyl acetate (3×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→90% hexanes/ethyl acetate) gave no separation of desired product. The mixture was carried onto next step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.97 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([Cl:15])[N:14]=1)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH:16]([B-](F)(F)F)=[CH2:17].[K+].C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>C1COCC1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:15][C:13]1[CH:12]=[C:4]([CH:3]=[C:2]([CH:16]=[CH2:17])[N:14]=1)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6] |f:1.2,4.5,7.8.9.10.11,^1:44,45,46,47,48,62,63,64,65,66|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC(C)(C)C)C=C(N1)Cl
Name
Quantity
7.1 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
9.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.97 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% hexanes→90% hexanes/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
no separation of desired product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C(=O)OC(C)(C)C)C=C(N1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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